1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea
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Overview
Description
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an oxane ring, a phenylethyl group, and a naphthalenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the phenylethyl group: This step involves the alkylation of the oxane ring with a phenylethyl halide in the presence of a base.
Attachment of the naphthalenylmethyl group: This can be done through a nucleophilic substitution reaction using a naphthalenylmethyl halide.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The urea linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylethyl and naphthalenylmethyl groups can undergo electrophilic aromatic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use as a building block for the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups can form hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(phenyl)methyl]urea
- 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(benzyl)methyl]urea
Uniqueness
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea is unique due to the presence of the naphthalenylmethyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-24(26-17-20-9-6-8-19-7-4-5-12-23(19)20)27-18-25(29,21-10-2-1-3-11-21)22-13-15-30-16-14-22/h1-12,22,29H,13-18H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPLKKVMTKVJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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